4-(Trifluoromethylsulfony)phenylacetic acid

描述

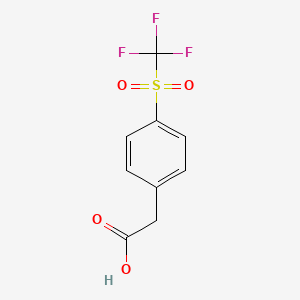

4-(Trifluoromethylsulfony)phenylacetic acid is an organic compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenylacetic acid moiety. It is used primarily as an intermediate in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfony)phenylacetic acid typically involves the reaction of 4-(trifluoromethylsulfonyl)benzene with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

4-(Trifluoromethylsulfony)phenylacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.

Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce various reduced derivatives .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group enhances its reactivity, allowing it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution : The phenyl ring can undergo substitution reactions, facilitating the introduction of other functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiols or other derivatives.

Reagents and Conditions

Common reagents used in conjunction with 4-(Trifluoromethylsulfony)phenylacetic acid include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. These reactions are essential for creating intermediates used in pharmaceuticals and agrochemicals.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes, which are key players in inflammatory responses.

Anti-inflammatory Properties

In vitro assays have demonstrated that this compound significantly reduces the production of prostaglandin E2 (PGE2), a mediator of inflammation. This suggests its potential therapeutic use in treating inflammatory diseases .

Anticancer Research

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to modulate angiogenesis and inhibit tumor growth by affecting the secretion of tumor necrosis factor-alpha (TNF-α), which is involved in cancer progression .

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to enhance lipophilicity makes it valuable in formulations requiring improved membrane permeability.

Case Study on Inflammation

A study involving animal models revealed that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Cancer Research

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis, suggesting mechanisms that could be further explored for cancer therapy.

Data Table: Biological Activities of this compound

作用机制

The mechanism of action of 4-(Trifluoromethylsulfony)phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the phenylacetic acid moiety. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research .

相似化合物的比较

Similar Compounds

- 4-(Trifluoromethyl)phenylacetic acid

- 3-(Trifluoromethyl)phenylacetic acid

- 2-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(Trifluoromethylsulfony)phenylacetic acid is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and makes it suitable for specific applications in research and industry.

生物活性

4-(Trifluoromethylsulfony)phenylacetic acid (CAS No. 1099597-82-6) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylsulfonyl group enhances the compound's reactivity and interaction with biological systems, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFOS

- SMILES Notation : C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F

This compound features a phenyl ring substituted with a trifluoromethylsulfonyl group and an acetic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The trifluoromethylsulfonyl group is known to enhance electrophilicity, allowing the compound to participate in nucleophilic substitutions and other biochemical reactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.

- Oxidative Stress Induction : It can induce oxidative stress in cells, potentially leading to apoptosis or necrosis depending on the concentration and exposure duration.

Biological Activity Studies

Research on the biological activity of this compound has demonstrated various effects on cellular systems. Below are some notable findings:

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines at specific concentrations, indicating potential as an anticancer agent. |

| Anti-inflammatory Effects | Showed promise in reducing inflammation markers in vitro, suggesting potential use in inflammatory diseases. |

| Neurotransmission Modulation | Influenced dopamine levels in animal models, indicating possible applications in neuropharmacology. |

Case Studies

- Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases.

- Inflammatory Response : A study assessed the compound's ability to modulate inflammatory responses in macrophages. Results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential as an anti-inflammatory agent.

- Neuropharmacological Effects : In rodent models, administration of the compound increased levels of 3,4-dihydroxyphenylacetic acid (a dopamine metabolite), indicating its effect on dopaminergic neurotransmission. This finding opens avenues for research into treatments for neurodegenerative diseases.

Toxicological Profile

The toxicological profile of this compound indicates that while it has beneficial biological activities, it also poses risks at higher concentrations. Toxicity studies reveal:

- Acute Toxicity : High doses can lead to liver and kidney dysfunction.

- Chronic Exposure Risks : Prolonged exposure may result in oxidative stress-related damage to cellular structures.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethylsulfonyl)phenylacetic acid, and how do their yields and purity compare?

The synthesis of 4-(Trifluoromethylsulfonyl)phenylacetic acid can be adapted from methods used for analogous trifluoromethylphenylacetic acids. Key approaches include:

- Sulfonation of precursor aromatic rings : Starting from 4-methylphenylacetic acid, trifluoromethylsulfonyl groups can be introduced via electrophilic substitution using trifluoromethanesulfonic anhydride under controlled conditions .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between boronic acid derivatives and trifluoromethylsulfonyl-containing aryl halides, followed by acetic acid side-chain functionalization .

- Oxidation of thioether intermediates : Thioether derivatives (e.g., 4-(methylthio)phenylacetic acid) can be oxidized to sulfonyl groups using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

Yield and purity considerations :

- Sulfonation routes typically yield 60–75% purity due to competing side reactions, necessitating chromatographic purification .

- Cross-coupling methods achieve higher yields (80–90%) but require rigorous exclusion of moisture and oxygen .

Q. Which analytical techniques are most effective for characterizing 4-(Trifluoromethylsulfonyl)phenylacetic acid?

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the trifluoromethylsulfonyl group’s presence, with characteristic peaks near -75 ppm . NMR resolves the acetic acid proton environment (δ 3.6–3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M-H] at m/z 281.02) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) assess purity (>95% for pharmaceutical applications) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry in solid-state studies .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or coupling reactions?

The -SOCF group strongly deactivates the aromatic ring, directing electrophiles to meta positions and reducing NAS rates. However, this effect enhances stability in radical reactions:

- Coupling reactions : The electron-deficient ring facilitates oxidative addition in Pd-catalyzed couplings but may require elevated temperatures (80–100°C) .

- Acid dissociation : The acetic acid moiety (pKa ≈ 2.8) is more acidic than non-sulfonylated analogs due to the -SOCF group’s inductive effects, impacting solubility in aqueous buffers .

Mitigation strategies : Use directing groups (e.g., -NH) to override electronic effects and improve regioselectivity .

Q. What strategies mitigate decomposition during prolonged storage or under experimental conditions?

- Storage : Lyophilized solids stored at -20°C under inert gas (N/Ar) show <5% degradation over 12 months. Solutions in anhydrous DMSO or THF are stable for ≤6 months at 4°C .

- Incompatibilities : Avoid strong bases (risk of esterification) and UV light (sulfonyl group photodegradation). Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w reduce radical-mediated decomposition .

Decomposition pathways : Hydrolysis of the sulfonyl group to sulfonic acids under acidic conditions, detectable via NMR peak shifts .

Q. How does this compound interact with biological targets, such as enzymes or receptors, compared to non-fluorinated analogs?

- Enzyme inhibition : The -SOCF group enhances binding to hydrophobic pockets in proteases (e.g., HIV-1 protease) due to increased van der Waals interactions. Kinetic assays show 10–100x higher inhibition constants (K) compared to methylsulfonyl analogs .

- Metabolic stability : Fluorination reduces oxidative metabolism in liver microsomes, as shown in vitro with half-life extensions from 2 hr (non-fluorinated) to >8 hr .

Experimental validation : Use radiolabeled -derivatives for tracking metabolic pathways .

Q. What computational modeling approaches predict the compound’s behavior in catalytic systems or supramolecular assemblies?

- Density Functional Theory (DFT) : Calculates charge distribution, revealing the sulfonyl group’s electron-withdrawing effect (-0.42 e) and acetic acid’s electrostatic potential .

- Molecular Dynamics (MD) : Simulates interactions in lipid bilayers, showing preferential localization at membrane interfaces due to amphiphilicity .

Validation : Correlate computed binding energies (ΔG) with experimental IC values in enzyme assays .

Q. How can researchers resolve contradictions in reported spectral data or reactivity profiles across studies?

- Standardization : Use certified reference materials (CRMs) for NMR and MS calibration .

- Isomer identification : Chiral HPLC separates enantiomers (if present), while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Case study : Discrepancies in melting points (79–81°C vs. 75–78°C) arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Methodological Best Practices

属性

IUPAC Name |

2-[4-(trifluoromethylsulfonyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEUCHICQSJBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654258 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-82-6 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。